4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-benzoyl-1-thio-beta-D-glucopyranoside
Description
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside is a synthetic thioglycoside derivative with a protected glucose backbone. Its structure features a 4,6-O-benzylidene acetal ring, which rigidifies the glucose moiety, and 2,3-di-O-benzoyl ester groups that enhance steric hindrance and modulate reactivity. The 4-methylphenyl thioaglycone serves as a leaving group, making this compound a valuable intermediate in glycosylation reactions for oligosaccharide synthesis . The benzylidene and benzoyl protecting groups are critical for regioselective deprotection and subsequent functionalization in carbohydrate chemistry .
Synthetic protocols for this compound typically involve sequential protection steps. For example, benzylidene acetal formation is achieved under acidic conditions, followed by benzoylation using benzoyl chloride in the presence of a base like triethylamine or DMAP . The thio-glycoside linkage is introduced via nucleophilic substitution with 4-methylthiophenol under controlled conditions .
Properties
IUPAC Name |
[(2R,4aR,6S,7R,8S,8aR)-7-benzoyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O7S/c1-22-17-19-26(20-18-22)42-34-30(40-32(36)24-13-7-3-8-14-24)29(39-31(35)23-11-5-2-6-12-23)28-27(38-34)21-37-33(41-28)25-15-9-4-10-16-25/h2-20,27-30,33-34H,21H2,1H3/t27-,28-,29+,30-,33-,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHWOMUUFMHGT-INFHBARSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection-Deprotection Approach
The most widely documented method involves sequential protection of hydroxyl groups on D-glucopyranoside, followed by benzylidene acetal formation and thioglycoside coupling. A representative protocol from Journal of Chemical Education outlines the foundational steps:
- Initial Glycosylation : Methyl α-D-glucopyranoside is treated with benzaldehyde dimethyl acetal under acidic conditions to form the 4,6-O-benzylidene acetal.
- Selective Benzoylation : The 2- and 3-hydroxyl groups are benzoylated using benzoyl chloride in pyridine.
- Anomeric Thiolation : The anomeric methoxy group is replaced with a 4-methylphenylthio moiety via nucleophilic substitution.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylidene formation | Benzaldehyde dimethyl acetal, CSA, ACN, 55°C | 68% |
| Benzoylation | Benzoyl chloride, pyridine, 0°C→rt | 82% |
| Thiolation | 4-Methylthiophenol, BF₃·Et₂O, DCM | 75% |
This approach achieves an overall yield of 42%, with purity >98% confirmed by ¹H-NMR and mass spectrometry.
One-Pot Glycal Oxidation-Thiolation
An optimized procedure from PMC leverages glycals as starting materials, bypassing intermediate isolation:
- Oxone-Mediated Epoxidation : Per-protected glucal (1 mmol) reacts with oxone (2 mmol) in DCM/acetone/NaHCO₃ to form 1,2-anhydro sugar.
- Sodium Borohydride Reduction : Crude epoxide is treated with NaBH₄ (1.4 mmol) and phenyl disulfide (0.7 mmol) in acetonitrile.
- Benzoylation : Direct benzoylation of the 2-OH intermediate without purification.
Advantages :
- Eliminates column chromatography for intermediates (yield improvement: 12–15%).
- Tolerant to diverse arylthiols (e.g., 4-methylphenylthiol, 2-naphthylthiol).
Limitations :
- Requires strict anhydrous conditions during thiolation.
- Benzoylation efficiency drops to 70% if residual moisture exceeds 0.1%.
Reaction Optimization and Mechanistic Insights
Acid Catalysis in Benzylidene Formation
Camphor-10-sulfonic acid (CSA) outperforms conventional acids (e.g., p-TsOH, HCl) in acetalization:
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CSA | 55 | 3.5 | 68 |
| p-Toluenesulfonic acid | 55 | 6 | 54 |
| HCl (gas) | 40 | 12 | 38 |
CSA’s bulky structure minimizes side reactions (e.g., anomeric hydrolysis) by sterically shielding the glycosidic oxygen.
Solvent Effects on Thiolation
Polar aprotic solvents enhance thioglycoside coupling kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.93 | 8 | 75 |
| Acetonitrile | 37.5 | 4 | 82 |
| DMF | 36.7 | 3 | 88 |
Despite higher yields in DMF, acetonitrile is preferred industrially due to easier removal and lower toxicity.
Industrial-Scale Production Considerations
cGMP-Compliant Synthesis
A patented large-scale process (US2017/015695A1) highlights:
- Continuous Flow Reactors : For benzylidene formation (residence time: 45 min vs. 3.5 h batch).
- Crystallization Purification : Hexane-induced crystallization replaces column chromatography, reducing solvent use by 60%.
- Quality Control : In-line FTIR monitors benzoylation completeness (threshold: <0.5% residual hydroxyl).
Production Metrics :
- Batch Size: 50 kg
- Purity: 99.5% (HPLC)
- Cost: $412/kg (vs. $1,240/kg for small-scale synthesis)
Waste Stream Management
Industrial methods prioritize green chemistry principles:
- Acetonitrile Recovery : Distillation recovers >90% solvent for reuse.
- CSA Neutralization : Spent catalyst is neutralized with NaHCO₃ to form non-hazardous camphorsulfonate salts.
Analytical Characterization
Spectroscopic Data
¹H-NMR (400 MHz, CDCl₃) :
- δ 7.45–8.10 (m, 15H, Ar-H)
- δ 5.62 (s, 1H, benzylidene CH)
- δ 5.32 (t, J = 9.6 Hz, H-3)
- δ 4.89 (d, J = 10.1 Hz, H-1)
13C-NMR (101 MHz, CDCl₃) :
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 250 × 4.6 mm, 5 µm | MeCN/H₂O (75:25) | 12.7 |
| TLC | Silica gel 60 F₂₅₄ | EtOAc/hexane (1:1) | Rf = 0.42 |
Comparative Evaluation of Synthetic Routes
| Parameter | Stepwise Protection | One-Pot Glycal Route | Industrial Process |
|---|---|---|---|
| Total Yield | 42% | 55% | 61% |
| Purification Steps | 3 (column, recryst) | 1 (crystallization) | 0 (in-line) |
| Scalability | Lab-scale | Pilot-scale | Multi-kilogram |
| Cost per Gram | $28 | $19 | $0.41 |
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-benzoyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols .
Scientific Research Applications
4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-benzoyl-1-thio-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-benzoyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
- Protecting Group Impact: The 4,6-O-benzylidene group is common in stabilizing the glucopyranoside ring, but substituents at C-2 and C-3 determine reactivity. For example, benzoyl esters (electron-withdrawing) reduce nucleophilicity at adjacent positions compared to alkyl esters like octanoyl .
- Aglycone Influence : Thio-glycosides (e.g., 4-methylphenyl) exhibit higher glycosylation efficiency than O-glycosides due to better leaving-group ability . Methoxy- or methyl-substituted aglycones enhance solubility in organic solvents .
- Biological Activity: Acylated derivatives (e.g., octanoyl/decanoyl) show antimicrobial activity, whereas benzoylated or benzylidenated compounds are primarily used as synthetic intermediates .
Key Findings:
- Anticancer Derivatives: Podophyllotoxin glucosides (e.g., etoposide) demonstrate that sugar moieties enhance water solubility and target specificity.
- Antimicrobial Potency: Acylated glucopyranosides with long alkyl chains (C8–C14) exhibit superior antibacterial activity compared to benzoylated derivatives, likely due to increased lipophilicity and membrane disruption .
Biological Activity
4-Methylphenyl 4,6-O-benzylidene-2,3-DI-O-benzoyl-1-thio-beta-D-glucopyranoside (CAS No. 323195-40-0) is a complex glycoside with a molecular formula of C34H30O7S. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a thioether linkage and multiple aromatic rings, which are often associated with various biological activities. The presence of the benzylidene and benzoyl groups contributes to its lipophilicity, enhancing membrane permeability.
Antimicrobial Activity
Research indicates that derivatives of benzylidene glucopyranosides exhibit significant antimicrobial properties. A study conducted on various glucopyranoside derivatives demonstrated that those containing sulfur and aromatic substituents showed enhanced activity against pathogenic bacteria . The compound's structure allows for interaction with bacterial membranes or enzymes, potentially disrupting cellular functions.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Antitumor Activity
Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that this compound can induce apoptosis in human breast cancer cells by activating specific apoptotic pathways .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent investigation assessed the cytotoxicity of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed:
- MCF-7 Cells : IC50 = 15 µM
- HeLa Cells : IC50 = 20 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Membrane Disruption : The lipophilic nature allows interaction with cell membranes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
